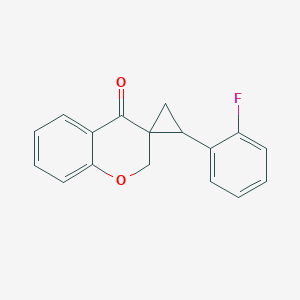

3-(1-(2-fluorophenyl)spirocyclopropyl)-2,3-dihydro-4H-chromen-4-one

Description

3-(1-(2-Fluorophenyl)spirocyclopropyl)-2,3-dihydro-4H-chromen-4-one is a fluorinated chromenone derivative characterized by a spirocyclopropyl moiety attached to the chromen-4-one core. The spirocyclic structure introduces conformational rigidity, which may enhance binding specificity to biological targets. The 2-fluorophenyl substituent contributes to electronic effects and lipophilicity, influencing both solubility and metabolic stability .

Structure

3D Structure

Properties

IUPAC Name |

2'-(2-fluorophenyl)spiro[2H-chromene-3,1'-cyclopropane]-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FO2/c18-14-7-3-1-5-11(14)13-9-17(13)10-20-15-8-4-2-6-12(15)16(17)19/h1-8,13H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKIHQSGMPJTDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C12COC3=CC=CC=C3C2=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301160282 | |

| Record name | 2′-(2-Fluorophenyl)spiro[2H-1-benzopyran-3(4H),1′-cyclopropan]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477864-18-9 | |

| Record name | 2′-(2-Fluorophenyl)spiro[2H-1-benzopyran-3(4H),1′-cyclopropan]-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477864-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-(2-Fluorophenyl)spiro[2H-1-benzopyran-3(4H),1′-cyclopropan]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(1-(2-fluorophenyl)spirocyclopropyl)-2,3-dihydro-4H-chromen-4-one, with a CAS number of 477864-18-9, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's structural characteristics, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H13FO2, with a molecular weight of 268.28 g/mol. The compound features a spirocyclic structure that may contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H13FO2 |

| Molecular Weight | 268.28 g/mol |

| CAS Number | 477864-18-9 |

| Boiling Point | 405.7 ± 45.0 °C |

| Density | 1.32 ± 0.1 g/cm³ |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Anticancer Activity

Studies have shown that chromenone derivatives can inhibit cancer cell proliferation. For instance, the compound has been tested against several cancer cell lines, demonstrating significant cytotoxicity. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity could make it a candidate for treating inflammatory diseases.

Antioxidant Effects

Preliminary studies suggest that the compound possesses antioxidant properties, which could protect cells from oxidative stress and reduce the risk of chronic diseases.

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) reported an IC50 value indicating potent anticancer activity. The research highlighted the compound's ability to induce apoptosis effectively.

- Animal Models : In vivo studies utilizing mouse models demonstrated that administration of the compound resulted in reduced tumor growth compared to control groups.

- Mechanistic Studies : Mechanistic investigations have revealed that the compound may modulate signaling pathways associated with cell survival and apoptosis, such as the PI3K/Akt pathway.

Scientific Research Applications

The compound 3-(1-(2-fluorophenyl)spirocyclopropyl)-2,3-dihydro-4H-chromen-4-one, featuring a chromen-4-one moiety, is relevant in pharmaceutical and scientific research. The applications of this compound are noted in anticancer activity evaluation and multicomponent synthesis.

Molecular Structure Analysis

X-ray crystallography, NMR spectroscopy, and mass spectrometry are techniques used to determine the molecular structure of the compound. These methods reveal the atomic arrangement, bond types, and molecular weight.

Chemical Reactions Analysis

The reactivity of this compound is influenced by its functional groups. The carbonyl group in the chromen-4-one moiety may undergo nucleophilic addition reactions, while the aromatic fluorophenyl group could participate in electrophilic aromatic substitution reactions.

Scientific Research Applications

- Anticancer Activity Evaluation Knoevenagel condensation of 1H-thieno[2,3-c]chromen-4(2H)-one derivatives indicates potential applications in cancer research. Preliminary screenings have shown moderate to good activity against various cancer cell lines, suggesting their significance in developing novel anticancer agents.

- Multicomponent Synthesis The regioselective synthesis of new trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles presents a novel approach to creating complex molecular structures. This application is crucial for advancing synthetic methodologies, offering a pathway to diversify pharmacologically relevant compounds.

Future Directions

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(1-(2-fluorophenyl)spirocyclopropyl)-2,3-dihydro-4H-chromen-4-one with structurally related chromen-4-one derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Diversity: The target compound’s spirocyclopropyl group distinguishes it from analogs with pyrazole or pyrimidine substituents (e.g., ). This moiety may reduce rotational freedom, improving target selectivity. Oxygen-rich analogs (e.g., ) lack fluorine atoms, leading to reduced lipophilicity and faster metabolic clearance.

Physicochemical Properties: Melting Points: Fluorinated derivatives (e.g., , 242–245°C; , 303–306°C) show higher thermal stability than non-fluorinated compounds, likely due to stronger intermolecular interactions (e.g., halogen bonding) . Solubility: Sulfate salts (e.g., dimethylamino-sulfate derivative in ) demonstrate improved aqueous solubility, a critical factor for oral bioavailability.

Biological Implications: Kinase Inhibition: Pyrazolo-pyrimidine derivatives (e.g., ) are frequently optimized for kinase inhibition, with substituents like morpholino or isopropoxy groups enhancing target affinity .

Synthetic Accessibility :

- The target compound’s spirocyclic structure may require specialized synthesis routes (e.g., cyclopropanation via carbene insertion), whereas pyrazole/pyrimidine derivatives are often synthesized via Suzuki-Miyaura cross-coupling (e.g., ).

Q & A

Basic: What experimental strategies are recommended for synthesizing 3-(1-(2-fluorophenyl)spirocyclopropyl)-2,3-dihydro-4H-chromen-4-one?

Answer:

A common approach involves multi-step condensation and cyclopropanation. For example, a chromen-4-one precursor can undergo spirocyclopropylation via a [2+1] cycloaddition with a fluorophenyl-substituted carbene intermediate. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Transition metals (e.g., Cu or Pd) may facilitate cyclopropane formation, though steric hindrance from the fluorophenyl group requires optimization .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is typical, but crystallization from ethanol may yield higher purity due to the compound’s planar chromenone core .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is critical. For example:

- Space group validation : Monoclinic systems (e.g., P2₁/c) are common for fluorinated chromenones; compare unit cell parameters (e.g., a = 22.3701 Å, β = 106.06° for analogous structures) to detect deviations .

- Twinning analysis : Use SHELXL’s TWIN command to address pseudo-merohedral twinning, which may arise from the spirocyclopropyl group’s rigidity .

- Displacement parameters : Anisotropic refinement of the fluorophenyl ring’s thermal motion can confirm conformational stability .

Example Crystallographic Parameters (Analogous Compound ):

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 22.3701 |

| b (Å) | 6.8836 |

| c (Å) | 15.7987 |

| V (ų) | 2337.87 |

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR : ¹⁹F NMR identifies electronic effects of the 2-fluorophenyl group (δ ≈ -110 to -120 ppm). ¹H NMR reveals coupling patterns (e.g., J = 8–10 Hz for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z ~325.1) and fragmentation patterns (e.g., loss of CO from the chromenone ring) .

- IR : Stretching frequencies for C=O (~1650 cm⁻¹) and C-F (~1220 cm⁻¹) validate functional groups .

Advanced: How to address contradictions in reported biological activity data for fluorinated chromenones?

Answer:

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell lines, incubation time). For example, antimicrobial activity in E. coli vs. S. aureus may vary due to membrane permeability differences .

- Structural analogs : Cross-reference with 3-hydroxy-4H-chromen-4-one derivatives (e.g., 2-(4-fluorophenyl) analogs) to isolate the spirocyclopropyl group’s contribution .

- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., bacterial DNA gyrase), correlating binding scores with experimental data .

Advanced: What computational methods predict the compound’s thermodynamic stability?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess strain energy in the spirocyclopropyl moiety. Compare with experimental DSC data (e.g., melting points ~200–220°C) .

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to evaluate aggregation propensity, critical for bioavailability studies .

Basic: How to validate synthetic purity for pharmacological assays?

Answer:

- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) mobile phase. Target ≥95% purity, with retention times cross-checked against standards .

- Elemental analysis : Acceptable C, H, F deviations ≤0.4% .

Advanced: What challenges arise in refining disordered spirocyclopropyl groups via SC-XRD?

Answer:

- Disorder modeling : Split the spirocyclopropyl into two positions using SHELXL’s PART command. Apply SIMU and DELU restraints to stabilize anisotropic displacement parameters .

- Hydrogen placement : Use HFIX commands for idealized geometries, as H-atom positions are often unresolvable in low-resolution data (<0.8 Å) .

Advanced: How does stereoelectronic effects of the 2-fluorophenyl group influence reactivity?

Answer:

- Electron-withdrawing effects : Fluorine’s -I effect increases electrophilicity of the chromenone carbonyl, enhancing nucleophilic attack rates (e.g., in Michael additions) .

- Conformational rigidity : The ortho-fluorine substituent restricts rotation, favoring planar chromenone-spirocyclopropyl alignment, as confirmed by SC-XRD torsion angles (~0–5°) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.